Cas no 954660-86-7 (N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline core substituted with a benzyl group at the N1 position and a 2-methoxybenzamide moiety at the 6-position. This structure confers potential utility in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation due to its rigid heterocyclic framework and functional group diversity. The methoxy and benzamide groups enhance solubility and binding affinity, while the tetrahydroquinoline core provides stability. Its well-defined synthetic route allows for precise modifications, making it a versatile intermediate for pharmaceutical research and development.
N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide structure
954660-86-7 structure
Product Name:N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
CAS No:954660-86-7
MF:C24H22N2O3
MW:386.443086147308
CID:6260184
PubChem ID:16926890
Update Time:2025-06-18

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide
    • N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-methoxybenzamide
    • VU0490799-1
    • 954660-86-7
    • F2384-0191
    • AKOS002014686
    • Inchi: 1S/C24H22N2O3/c1-29-22-10-6-5-9-20(22)24(28)25-19-12-13-21-18(15-19)11-14-23(27)26(21)16-17-7-3-2-4-8-17/h2-10,12-13,15H,11,14,16H2,1H3,(H,25,28)
    • InChI Key: AUUJINDBCAFTPH-UHFFFAOYSA-N
    • SMILES: O=C1CCC2C=C(C=CC=2N1CC1C=CC=CC=1)NC(C1C=CC=CC=1OC)=O

Computed Properties

  • Exact Mass: 386.16304257g/mol
  • Monoisotopic Mass: 386.16304257g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 575
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.5
  • Topological Polar Surface Area: 58.6Ų

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide Pricemore >>

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Additional information on N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide

Introduction to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide (CAS No. 954660-86-7)

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the CAS number 954660-86-7, belongs to a class of molecules that exhibit promising biological activities. The presence of a benzamide moiety and a tetrahydroquinoline scaffold makes it an intriguing candidate for further exploration in drug discovery and development.

The molecular structure of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide is characterized by a complex arrangement of functional groups. The benzyl group at the 1-position of the tetrahydroquinoline ring contributes to the compound's lipophilicity, while the methoxy group on the benzamide moiety enhances its solubility in polar solvents. This balance of hydrophobic and hydrophilic properties is crucial for optimizing pharmacokinetic profiles, which are essential for effective drug delivery.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide with greater accuracy. Molecular docking studies have suggested that this compound may interact with various biological targets, including enzymes and receptors involved in inflammatory pathways. Such interactions are of particular interest due to the growing demand for novel therapeutic agents that can modulate these pathways without causing significant side effects.

In vitro experiments have demonstrated that N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide exhibits inhibitory activity against several key enzymes implicated in diseases such as cancer and neurodegeneration. For instance, preliminary studies have shown that this compound can inhibit the activity of JNK kinase, a critical mediator of stress-induced cell death. This finding is particularly noteworthy given the role of JNK in various pathological conditions, including Alzheimer's disease and myocardial infarction.

The tetrahydroquinoline scaffold is a well-known pharmacophore that has been extensively studied for its potential therapeutic applications. Compounds containing this moiety have shown promise in treating a wide range of disorders, from infectious diseases to chronic inflammatory conditions. The benzyl group in N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide further enhances its biological activity by providing additional interaction points with biological targets. This dual functionality makes it an attractive candidate for structure-based drug design.

Recent research has also highlighted the importance of solvent effects on the bioactivity of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide. Studies have shown that the compound's solubility and stability can be significantly influenced by the choice of solvent system. For example, polar aprotic solvents such as dimethyl sulfoxide (DMSO) have been found to enhance the compound's bioavailability while maintaining its structural integrity. These findings are crucial for optimizing formulations and improving therapeutic outcomes.

The synthesis of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-methoxybenzamide presents several challenges due to its complex structure. However, recent advances in synthetic methodologies have made it possible to produce this compound with high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and enzymatic resolutions have been particularly useful in constructing the tetrahydroquinoline core and introducing the desired functional groups. These advancements have not only improved the efficiency of synthesis but also reduced costs associated with production.

Future studies on N-(1-benzyl-2-oxyo-octahydroquinolinio[5',6':5:6]pyrrolo[3',4':5:6]isoindolizin]-7(8H)-one derivatives are expected to provide deeper insights into their mechanisms of action and potential therapeutic applications. The integration of high-throughput screening technologies with traditional pharmacological assays will enable researchers to identify novel analogs with enhanced potency and selectivity. Additionally, computational modeling techniques will continue to play a vital role in predicting the bioactivity of these compounds before they enter preclinical testing.

The development of new drugs is often a lengthy and expensive process involving multiple stages of research and testing. However, compounds like N-(1-benzyl-octahydroquinolinio[5',6':5:6]pyrrolo[3',4':5:6]isoindolizin]-7(8H)-one derivatives offer hope for accelerating this process by providing leads with well-defined structures and promising biological activities. As our understanding of molecular interactions continues to grow,so does our ability to design compounds that can modulate disease pathways effectively.

In conclusion,N-(1-benzyl-octahydroquinolinio[5',6':5:6]pyrrolo[3',4':5:6]isoindolizin]-7(8H)-one derivatives represent an exciting area of research with significant potential for therapeutic applications。The unique structural features,combined with their demonstrated biological activities,make them valuable candidates for further exploration。As research progresses,we can expect to see more derivatives entering clinical trials,ultimately leading to new treatments for various diseases。

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